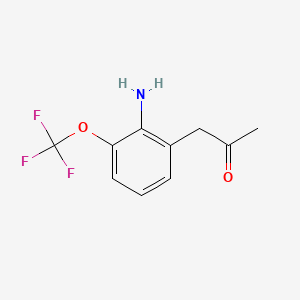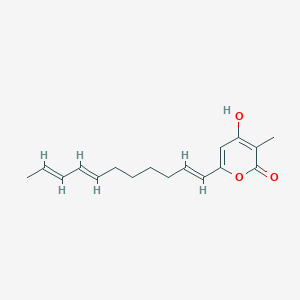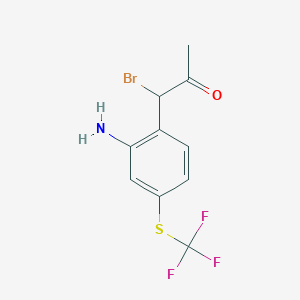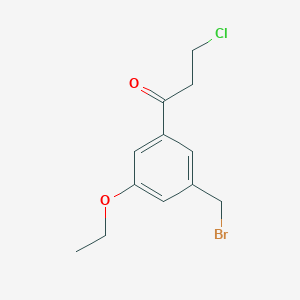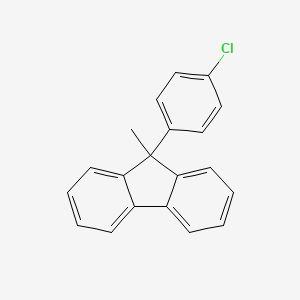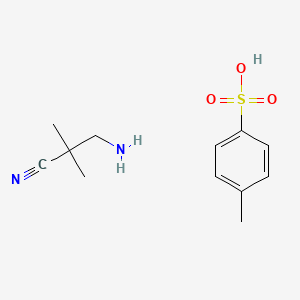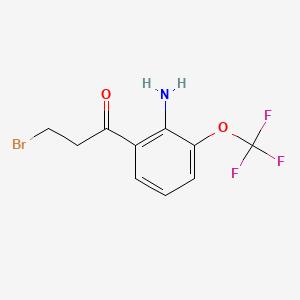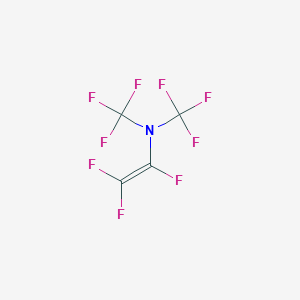![molecular formula C18H30OSi B14076597 Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane CAS No. 101822-26-8](/img/structure/B14076597.png)
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane is an organosilicon compound characterized by its unique structure, which includes a furan ring and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexene Ring: The cyclohexene ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene structure.
Introduction of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (Et₃N)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various silyl ethers
科学的研究の応用
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclohexene ring provides structural rigidity, contributing to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Similar in structure but lacks the furan ring.
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-3-buten-2-one: Contains a similar cyclohexene ring but differs in the functional groups attached.
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Shares the cyclohexene ring but has different substituents.
Uniqueness
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane is unique due to the combination of the furan ring, cyclohexene ring, and trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
101822-26-8 |
|---|---|
分子式 |
C18H30OSi |
分子量 |
290.5 g/mol |
IUPAC名 |
trimethyl-[3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]furan-2-yl]silane |
InChI |
InChI=1S/C18H30OSi/c1-14-8-7-12-18(2,3)16(14)10-9-15-11-13-19-17(15)20(4,5)6/h11,13H,7-10,12H2,1-6H3 |
InChIキー |
KPASHYDPKHBGKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC2=C(OC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


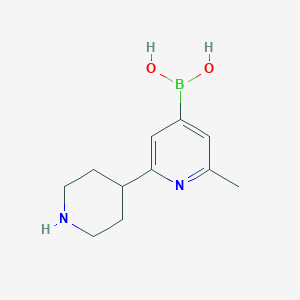
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
